![molecular formula C14H14N6O4 B112703 1,4-Bis(3-nitropyridin-2-yl)piperazine CAS No. 5086-48-6](/img/structure/B112703.png)
1,4-Bis(3-nitropyridin-2-yl)piperazine
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Overview
Description
1,4-Bis(3-nitropyridin-2-yl)piperazine is a chemical compound with the molecular formula C14H14N6O4 and a molecular weight of 330.3 .
Synthesis Analysis
The synthesis of piperazine derivatives, such as 1,4-Bis(3-nitropyridin-2-yl)piperazine, has been a subject of research. Methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of 1,4-Bis(3-nitropyridin-2-yl)piperazine consists of a piperazine ring substituted at the 1 and 4 positions with 3-nitropyridin-2-yl groups .Scientific Research Applications
Antibacterial and Antitumor Properties
1,4-Bis(3-nitropyridin-2-yl)piperazine derivatives have demonstrated significant efficacy in the field of antibacterial and antitumor applications. A novel series of 1,4-bis[(2-(3-(dimethylamino)-1-oxoprop-2-en-1-yl)benzofuran-5-yl)methyl]piperazine derivatives exhibited potent antibacterial activities against various bacterial strains, including E. coli, S. aureus, and S. mutans. These derivatives were also effective biofilm inhibitors and showed substantial inhibitory activities against MurB enzyme, a key target in antibacterial research. The best antibacterial efficacies were observed with 1,4-Bis[((2-(3-acetyl-1-(4-nitrophenyl)-1H-pyrazole-4-yl)carbonyl)benzofuran-5-yl)methyl]piperazine 5e. Moreover, these compounds exhibited promising anticancer activities with significant MurB inhibitory activity, highlighting their potential in the development of new antibacterial and antitumor agents (Mekky & Sanad, 2020).
Anti-inflammatory Activity
Compounds related to 1,4-Bis(3-nitropyridin-2-yl)piperazine have also been synthesized and characterized for their anti-inflammatory activity. Novel compounds, such as 1-(4-substituted)-2-(-4-(piperazine-1-yl) bis-thiazole-5-yl) 2-Methyl-4-Nitro-1H-imidazole-1-yl) ethanone, showed promising results in vitro and in vivo anti-inflammatory studies. These compounds demonstrated significant membrane stabilization and protection against carrageenin-induced rat paw oedema, underscoring their potential as anti-inflammatory agents (Ahmed, Molvi, & Khan, 2017).
DNA Affinity and Antitumor Activity
A series of bis-N,N'-trisubstituted 1,2,4-triazolo-piperazines, which are structurally related to 1,4-Bis(3-nitropyridin-2-yl)piperazine, have been prepared and evaluated for their DNA affinity and antitumor activity. These compounds showed promising potential in targeting DNA for antitumor applications, demonstrating the versatility of 1,4-bis(piperazine) derivatives in the development of new therapeutic agents (Al-Soud & Al-Masoudi, 2004).
Optical Spectroscopic and Computational Binding Mode Studies
Compounds from the 1,4-Bis(3-nitropyridin-2-yl)piperazine family have been investigated for their binding characteristics with bovine serum albumin (BSA), revealing insights into their pharmacokinetic mechanisms. These studies, involving fluorescence spectroscopy, circular dichroism, and Raman spectroscopic analysis, provide valuable information on the physicochemical properties and drug interaction dynamics, important for the development of anticancer and antibacterial drugs (Karthikeyan et al., 2015).
Mechanism of Action
Target of Action
The primary target of 1,4-Bis(3-nitropyridin-2-yl)piperazine is Mycobacterium tuberculosis H37Ra . This bacterium is the causative agent of tuberculosis, a major global health concern. The compound has been designed and synthesized specifically for its anti-tubercular activity .
Mode of Action
It is known that the compound interacts with mycobacterium tuberculosis h37ra, leading to significant inhibitory activity . The compound’s interaction with its target results in changes that inhibit the growth and proliferation of the bacterium .
Biochemical Pathways
Given its anti-tubercular activity, it is likely that the compound interferes with essential biochemical pathways in mycobacterium tuberculosis h37ra, disrupting its normal function and growth .
Result of Action
The result of the action of 1,4-Bis(3-nitropyridin-2-yl)piperazine is the inhibition of the growth and proliferation of Mycobacterium tuberculosis H37Ra . This leads to a decrease in the severity of tuberculosis infection, contributing to the overall treatment of the disease .
properties
IUPAC Name |
1,4-bis(3-nitropyridin-2-yl)piperazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N6O4/c21-19(22)11-3-1-5-15-13(11)17-7-9-18(10-8-17)14-12(20(23)24)4-2-6-16-14/h1-6H,7-10H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLRWTKBAXBUEJJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=C(C=CC=N2)[N+](=O)[O-])C3=C(C=CC=N3)[N+](=O)[O-] |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N6O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1,4-Bis(3-nitropyridin-2-yl)piperazine |
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